2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide
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Overview
Description
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide is a compound with the molecular formula C7H8N4O4S and a molecular weight of 244.23 . This compound is characterized by the presence of a pyridazine ring, an oxazolidine ring, and a sulfonamide group, making it a unique and versatile molecule in various fields of scientific research .
Preparation Methods
The synthesis of 2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Oxazolidine Ring Formation: The oxazolidine ring is formed by the cyclization of an amino alcohol with a carbonyl compound.
Sulfonamide Group Introduction: The sulfonamide group is introduced by reacting the oxazolidine derivative with a sulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Comparison with Similar Compounds
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Oxazolidine Derivatives: Compounds with the oxazolidine ring are used in various chemical and biological applications.
Sulfonamide Derivatives: These compounds are known for their antimicrobial properties and are used in the treatment of bacterial infections.
The uniqueness of this compound lies in the combination of these three functional groups, which imparts a wide range of chemical and biological properties .
Properties
Molecular Formula |
C7H8N4O4S |
---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
2-oxo-N-pyridazin-3-yl-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C7H8N4O4S/c12-7-11(4-5-15-7)16(13,14)10-6-2-1-3-8-9-6/h1-3H,4-5H2,(H,9,10) |
InChI Key |
PMANMNHNDBAWTK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)NC2=NN=CC=C2 |
Origin of Product |
United States |
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